molecular formula C12H16BrNO B1326343 3-(4-Bromo-2-methylphenoxy)piperidine CAS No. 946681-39-6

3-(4-Bromo-2-methylphenoxy)piperidine

Cat. No.: B1326343
CAS No.: 946681-39-6
M. Wt: 270.17 g/mol
InChI Key: WEMGTNQNEPZEEF-UHFFFAOYSA-N
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Description

Contextualization within Phenoxypiperidine Chemistry

The phenoxypiperidine moiety serves as a foundational element for a variety of biologically active compounds. The piperidine (B6355638) ring itself is a privileged scaffold in drug discovery, appearing in numerous approved drugs across various therapeutic areas. ontosight.aiontosight.aiijnrd.org Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive building block for interacting with biological targets. When coupled with a phenoxy group, the resulting structure can engage in a range of intermolecular interactions, including hydrogen bonding and hydrophobic interactions.

Derivatives of phenoxypiperidine have been explored for their potential in treating a wide array of conditions. For instance, the core structure is investigated for its neurological effects and as an intermediate in the synthesis of more complex pharmaceutical agents. ontosight.ai The linkage of the piperidine ring to a phenoxy group creates a versatile scaffold that can be further functionalized to modulate its pharmacokinetic and pharmacodynamic properties.

Significance of Brominated and Alkyl-Substituted Aryl Ethers in Synthetic Design

The presence of a bromine atom and a methyl group on the phenyl ring of 3-(4-bromo-2-methylphenoxy)piperidine is of significant interest from a synthetic and medicinal chemistry perspective. Halogen atoms, particularly bromine, are known to influence the electronic properties of a molecule and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. ump.edu.pl The introduction of bromine into a molecular structure is a common strategy in drug design to improve potency and selectivity. ump.edu.pl

Overview of Research Directions in 3-Substituted Piperidine Systems

The substitution pattern of the piperidine ring is a critical determinant of a molecule's biological activity. In the case of this compound, the phenoxy group is attached at the 3-position. Research into 3-substituted piperidines is an active area, with a focus on developing stereoselective synthetic methods to control the spatial arrangement of the substituent. researchgate.net The orientation of the substituent at the 3-position can have a profound impact on the molecule's ability to bind to its target.

Recent advances in synthetic chemistry have provided a variety of methods for the preparation of highly substituted piperidine analogs with diverse biological activities. ajchem-a.com These methods include catalytic enantioselective synthesis, allowing for the preparation of specific stereoisomers. organic-chemistry.org The development of novel synthetic routes to access structurally diverse 3-substituted piperidines is crucial for the exploration of new chemical space and the discovery of novel therapeutic agents. Research in this area often involves the synthesis of libraries of compounds with systematic variations at the 3-position to probe the structural requirements for biological activity. ajchem-a.comnih.gov

Comprehensive Synthetic Methodologies for this compound

The synthesis of this compound, a molecule featuring a substituted aryl ether linked to a piperidine ring, can be approached through several established organic chemistry strategies. The primary disconnections for retrosynthetic analysis involve the formation of the ether bond and the construction or functionalization of the piperidine moiety. This article details the principal methodologies applicable to its synthesis, focusing on O-alkylation of the phenolic precursor, functionalization of the piperidine ring, and the introduction of the required substituents on the aromatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-2-methylphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMGTNQNEPZEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 4 Bromo 2 Methylphenoxy Piperidine

Reactions Involving the Aryl Bromine Moiety

The carbon-bromine bond on the aromatic ring is a key site for transformations that form new carbon-carbon or carbon-heteroatom bonds. This is primarily achieved through palladium-catalyzed cross-coupling reactions or by converting the aryl bromide into a more reactive organometallic intermediate.

The aryl bromide group of 3-(4-Bromo-2-methylphenoxy)piperidine is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds. nih.gov

Suzuki-Miyaura Reaction : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org It is a versatile method for forming biaryl structures or attaching alkyl, alkenyl, or alkynyl groups to the aromatic ring. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction forms a new carbon-carbon bond at the site of the bromine atom, resulting in a substituted alkene. organic-chemistry.org The mechanism proceeds through oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgyoutube.com

Sonogashira Reaction : This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. organic-chemistry.org The reaction is highly efficient for producing arylalkynes and can be conducted under mild conditions. wikipedia.orgnih.gov Copper-free versions of the Sonogashira reaction have also been developed. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions involving an aryl bromide substrate.

ReactionCoupling PartnerCatalyst SystemBaseSolvent
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF, Water
Heck AlkenePd(OAc)₂, PdCl₂/LigandEt₃N, K₂CO₃DMF, Acetonitrile, NMP
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂/CuIEt₃N, Piperidine (B6355638)THF, DMF

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. youtube.com The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

However, this reaction is generally unfavorable for simple aryl halides. libretexts.org The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) at positions ortho and/or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the case of this compound, the phenoxy ring contains a methyl group (weakly electron-donating) and an ether linkage. It lacks the requisite strong electron-withdrawing substituents to sufficiently stabilize the anionic intermediate. Therefore, direct nucleophilic aromatic substitution of the bromine atom is not a facile transformation for this compound under standard SNAr conditions.

Metal-halogen exchange is a powerful method for converting aryl halides into highly reactive organometallic reagents. wikipedia.org This reaction is particularly common for aryl bromides and iodides. ias.ac.in Treatment of this compound with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures can induce a bromine-lithium exchange. ias.ac.in

This exchange converts the relatively unreactive carbon-bromine bond into a highly polarized and nucleophilic carbon-lithium bond. The resulting aryllithium intermediate can then be reacted with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence allows for the formation of bonds that are not accessible through direct substitution methods. The reaction is often performed under non-cryogenic conditions by using a combination of reagents like i-PrMgCl and n-BuLi. nih.gov

The table below illustrates potential transformations following a metal-halogen exchange.

ReagentElectrophileProduct Functional Group
1. n-BuLi2. H₂OH₂O-H (Debromination)
1. n-BuLi2. CO₂ then H₃O⁺CO₂-COOH (Carboxylic Acid)
1. n-BuLi2. R₂C=OAldehyde/Ketone-C(OH)R₂ (Alcohol)
1. n-BuLi2. DMFDMF-CHO (Aldehyde)

Reactions of the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it susceptible to reactions with various electrophiles.

N-Alkylation : The nitrogen atom can be readily alkylated by reaction with alkyl halides (e.g., alkyl iodides or bromides). researchgate.net The reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrohalic acid byproduct, driving the reaction to completion. researchgate.net This process yields N-alkylpiperidine derivatives.

N-Acylation : The piperidine nitrogen can react with acylating agents like acyl chlorides or acid anhydrides to form N-acylpiperidines, which are amides. mdpi.com This reaction is generally rapid and high-yielding. Similar to N-alkylation, a base (such as pyridine (B92270) or triethylamine) is often used to scavenge the acid generated during the reaction.

Amides : As described above, N-acylation is the primary method for synthesizing amide derivatives from the piperidine nitrogen.

Quaternary Salts : Quaternary ammonium (B1175870) salts are molecules where the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. nih.gov These can be synthesized from this compound through exhaustive N-alkylation. Reacting the parent compound with an excess of an alkylating agent, such as methyl iodide, will first form the tertiary amine, which then undergoes a second alkylation to produce the quaternary ammonium salt. researchgate.netnih.gov These salts are ionic compounds, existing with a counter-ion, typically a halide. researchgate.net

The following table summarizes the formation of N-derivatives.

Reaction TypeReagentProduct Type
N-AlkylationR-X (e.g., CH₃I)Tertiary Amine
N-AcylationRCOCl or (RCO)₂OAmide
Exhaustive N-AlkylationExcess R-X (e.g., CH₃I)Quaternary Ammonium Salt

Transformations of the Phenoxy Ether Linkage

The ether bond in aryl alkyl ethers is generally stable, but it can be cleaved under specific and often harsh reaction conditions.

The cleavage of the aryl alkyl ether bond in this compound is a significant transformation that separates the piperidine and the substituted phenol (B47542) moieties. This reaction typically proceeds via nucleophilic substitution at the alkyl carbon, facilitated by the protonation of the ether oxygen under strongly acidic conditions. wikipedia.orglibretexts.orglibretexts.org

Common reagents for this transformation include strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orglibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophilic halide ion attacks the carbon atom of the piperidine ring that is bonded to the ether oxygen. Due to the high stability of the phenyl ring, the nucleophile preferentially attacks the alkyl side of the ether. libretexts.orglibretexts.org

The general mechanism for the acid-catalyzed cleavage of an aryl alkyl ether is as follows:

Protonation of the ether oxygen: The ether oxygen acts as a Lewis base and is protonated by the strong acid.

Nucleophilic attack by the halide: The halide ion (Br- or I-) then acts as a nucleophile, attacking the less sterically hindered carbon adjacent to the oxygen. In the case of this compound, this would be the C3 position of the piperidine ring.

This reaction would yield 4-bromo-2-methylphenol (B185452) and a 3-halopiperidine derivative. It is important to note that diaryl ethers are generally resistant to cleavage by these methods. libretexts.orglibretexts.org

ReagentProduct(s)MechanismReference
HBr4-bromo-2-methylphenol and 3-bromopiperidineSN2 libretexts.orglibretexts.org
HI4-bromo-2-methylphenol and 3-iodopiperidineSN2 libretexts.orglibretexts.org

Oxidative and Reductive Transformations of the Core Structure

The core structure of this compound offers several sites for oxidative and reductive transformations. These reactions can target the aromatic ring, the piperidine moiety, or the functional groups attached to them.

The oxidation of this compound can occur at either the piperidine ring or the aromatic system, depending on the oxidizing agent and reaction conditions.

The secondary amine of the piperidine ring is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a stable nitroxide radical. More vigorous oxidation can lead to the formation of enamines or lactams. For instance, the oxidation of similar methylpiperidine derivatives has been shown to yield lactams. researchgate.net Reagents like mercury(II)-EDTA have been used for the dehydrogenation of piperidine rings, leading to the formation of iminium intermediates which can then be further transformed. researchgate.net Gas-phase oxidation of piperidine using hydrogen peroxide or nitrous oxide can lead to the formation of pyridine or 2,3,4,5-tetrahydropyridine. scholarpublishing.org

The aromatic ring, being electron-rich, is generally resistant to oxidation. However, under harsh conditions, degradation of the aromatic system can occur. The methyl group on the aromatic ring could potentially be oxidized to a carboxylic acid, though this would require a strong oxidizing agent and could lead to the degradation of other parts of the molecule.

Reduction reactions of this compound can target the aromatic bromine substituent and potentially the aromatic ring itself.

The bromo substituent on the aromatic ring can be removed via catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source. This process, known as hydrodehalogenation, would replace the bromine atom with a hydrogen atom, yielding 3-(2-methylphenoxy)piperidine. Catalytic hydrogenation of substituted pyridines to piperidines has been demonstrated with various catalysts, including PtO2, highlighting the utility of this method for modifying heterocyclic rings. asianpubs.org Recent advancements have shown that iridium(III)-catalyzed ionic hydrogenation can be a robust method for the reduction of pyridines to piperidines, with a high tolerance for reducible functional groups like bromo substituents. chemrxiv.orgchemrxiv.org

Under more forcing conditions, such as high pressure and temperature, the aromatic ring itself can be reduced to a cyclohexyl ring. This transformation would result in the formation of 3-(4-bromo-2-methylcyclohexyloxy)piperidine. The choice of catalyst and reaction conditions is crucial for achieving selectivity between dehalogenation and arene hydrogenation.

TransformationReagent/CatalystProductReference
DebrominationH2, Pd/C3-(2-methylphenoxy)piperidine chemrxiv.orgchemrxiv.org
Aromatic Ring ReductionHigh pressure H2, Rh/C or RuO23-(4-bromo-2-methylcyclohexyloxy)piperidine nih.gov

Derivatization and Analog Synthesis Utilizing the 3 4 Bromo 2 Methylphenoxy Piperidine Scaffold

Modification of the Phenoxy Ring Substituents

The phenoxy ring of 3-(4-bromo-2-methylphenoxy)piperidine offers two primary sites for modification: the methyl group and the bromine atom. These positions allow for a diverse range of chemical transformations to probe the impact of electronic and steric factors on biological activity.

Alterations at the Methyl Position

The methyl group at the 2-position of the phenoxy ring can be a target for various chemical modifications to introduce new functionalities.

Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can convert the methyl group into a carboxylic acid, yielding a 2-carboxy-4-bromophenoxy)piperidine derivative. Milder oxidation conditions can lead to the formation of the corresponding aldehyde or primary alcohol. These transformations introduce hydrogen bond donors and acceptors, which can significantly alter the binding affinity and selectivity of the molecule for its biological target.

Halogenation: The methyl group can also undergo free-radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator. This reaction introduces a halogen atom onto the methyl group, forming a halomethyl derivative. These derivatives are valuable synthetic intermediates that can be further elaborated through nucleophilic substitution reactions to introduce a wide array of functional groups, such as amines, ethers, and thioethers.

Modification Reagents and Conditions Product Functional Group Potential for Further Derivatization
Oxidation to Carboxylic AcidKMnO4, heat or CrO3, H2SO4-COOHAmide coupling, esterification
Oxidation to AldehydePCC or PDC, CH2Cl2-CHOReductive amination, Wittig reaction
HalogenationNBS or NCS, UV light or AIBN-CH2X (X = Br, Cl)Nucleophilic substitution with various nucleophiles

Derivatization at the Bromine Position (e.g., replacement with various functional groups)

The bromine atom at the 4-position of the phenoxy ring is a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. wikipedia.orglibretexts.orgyoutube.comlibretexts.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. rsc.orgyoutube.comnih.govnih.gov This methodology is highly versatile for introducing various aryl, heteroaryl, or alkyl groups at the 4-position. The reaction conditions are generally mild and tolerate a wide range of functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgatlanchimpharma.com This is a powerful tool for introducing diverse amino functionalities, which can significantly impact the pharmacological properties of the molecule.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a new carbon-carbon triple bond. wikipedia.orglibretexts.org The resulting alkyne can serve as a versatile intermediate for further transformations.

Cyanation: The bromine atom can be replaced with a nitrile group through palladium-catalyzed cyanation reactions using cyanide sources like zinc cyanide or potassium ferrocyanide. researchgate.netgoogle.comresearchgate.netorganic-chemistry.org The nitrile group can then be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Coupling Reaction Reactant Catalyst System New Functional Group
Suzuki-MiyauraBoronic acid/esterPd catalyst (e.g., Pd(PPh3)4), baseAryl, heteroaryl, alkyl
Buchwald-HartwigAmine (primary or secondary)Pd catalyst, phosphine (B1218219) ligand, baseAmino
SonogashiraTerminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkynyl
CyanationCyanide source (e.g., Zn(CN)2)Pd catalystNitrile

Functionalization of the Piperidine (B6355638) Ring

Substitutions at Unsubstituted Carbons of the Piperidine Ring

Direct functionalization of the C-H bonds of the piperidine ring presents a modern and efficient approach to introduce substituents without the need for pre-functionalized starting materials.

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. For piperidine derivatives, rhodium-catalyzed C-H insertion reactions with diazo compounds can introduce ester or keto functionalities at various positions. nih.gov Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of piperidines, often proceeding with high diastereoselectivity. nih.govacs.orgescholarship.orgchemrxiv.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups on the piperidine nitrogen. nih.gov

Reaction Type Catalyst/Conditions Introduced Substituent Key Features
Rh-catalyzed C-H InsertionRhodium catalyst, diazo compoundEster, ketoneSite-selectivity can be controlled by catalyst and N-protecting group. nih.gov
Photoredox C-H ArylationPhotocatalyst (e.g., Ir or Ru complex), lightArylOften proceeds with high diastereoselectivity. nih.govacs.orgescholarship.orgchemrxiv.org

Ring Expansion and Contraction Reactions of the Piperidine Moiety

Altering the size of the heterocyclic ring can have a profound impact on the conformational flexibility and biological activity of the molecule.

Ring Expansion to Azepanes: Piperidine derivatives can be converted to seven-membered azepanes through various ring expansion strategies. One common method involves the formation of a bicyclic intermediate, such as a fused cyclopropane, followed by cleavage to afford the expanded ring. For example, treatment of a suitably functionalized piperidine with a dihalocarbene can lead to a bicyclic aminocyclopropane, which upon reductive amination can undergo ring enlargement to an azepane. rsc.org Another approach involves the rearrangement of N-substituted piperidines.

Ring Contraction to Pyrrolidines: The contraction of a piperidine ring to a five-membered pyrrolidine (B122466) can be achieved through several synthetic routes. One strategy involves the oxidative rearrangement of N-substituted piperidines, which can proceed through a domino reaction involving the in situ formation and subsequent transformation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.org Photochemical methods have also been developed for the ring contraction of pyridines to pyrrolidine derivatives, which could be adapted to saturated piperidine systems. osaka-u.ac.jpresearchgate.netbohrium.com

Ring Modification General Strategy Resulting Heterocycle
Ring ExpansionDihalocyclopropanation followed by reductive amination and ring opening. rsc.orgAzepane
Ring ContractionOxidative rearrangement of N-substituted piperidines. rsc.orgPyrrolidine

Synthesis of Bridged and Spiro-Phenoxypiperidine Systems

Introducing conformational constraints through the formation of bridged or spirocyclic systems can lead to enhanced selectivity and potency by locking the molecule into a specific bioactive conformation.

Bridged Systems: The synthesis of bridged piperidine analogues can be achieved through intramolecular cyclization reactions. researchgate.netnsf.gov For example, a piperidine derivative bearing a suitable tether with a reactive functional group can undergo intramolecular cyclization to form a bicyclic system. Rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions have been utilized to create various bridged bicyclic systems. nsf.gov These rigid scaffolds can provide valuable insights into the binding pose of the molecule within its target protein.

Spirocyclic Systems: Spiropiperidines, where a spiro center connects the piperidine ring to another cyclic system, are of increasing interest in drug discovery. nih.govrsc.orgbepls.comrsc.org The synthesis of spiro-phenoxypiperidines can be approached by constructing the second ring onto a pre-formed 3-phenoxypiperidine. This can be achieved through intramolecular reactions or by multicomponent reactions that assemble the spirocyclic core in a single step. For instance, a one-pot reaction involving a piperidone derivative, an amine, and other components can lead to the formation of complex spiroheterocycles. nih.gov

System Type General Synthetic Approach Key Structural Feature
BridgedIntramolecular cyclization of a tethered piperidine derivative. researchgate.netnsf.govBicyclic, conformationally restricted.
SpirocyclicConstruction of a second ring onto a piperidine precursor or multicomponent reactions. nih.govrsc.orgbepls.comrsc.orgTwo rings sharing a single carbon atom.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic Synthesis

The piperidine (B6355638) ring is a foundational structure in a vast array of alkaloids and synthetic pharmaceuticals. researchgate.netresearchgate.net General synthetic strategies often involve the modification of pre-existing piperidine scaffolds to generate libraries of new compounds for biological screening. nih.gov

As a precursor, 3-(4-Bromo-2-methylphenoxy)piperidine possesses several reaction handles. The nitrogen atom of the piperidine ring can undergo N-alkylation, N-acylation, or participate in coupling reactions. The bromine atom on the phenoxy group is a classic site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which would allow for the introduction of a wide variety of substituents to the aromatic ring. However, specific examples of such modifications using this compound as the starting material are not detailed in the available literature.

The development of polycyclic systems is a significant area of heterocyclic chemistry, often leading to compounds with unique three-dimensional structures and biological activities. researchgate.net A molecule like this compound could potentially be integrated into larger, more complex fused or bridged ring systems. Intramolecular reactions, such as cyclizations involving the piperidine nitrogen and a functional group introduced at the aromatic ring, could be envisioned. Despite these theoretical possibilities, there is no specific information available from the conducted searches detailing the use of this compound for the synthesis of polycyclic systems.

Application in Polymer Chemistry and Materials Science

The incorporation of specific functional monomers into polymers is a key strategy for developing new materials with tailored properties. The structural elements of this compound could impart unique characteristics to a polymer backbone.

Monomer for Polymerization Reactions (e.g., with styrene)

For a compound to act as a monomer in polymerization, it typically needs a polymerizable functional group, such as a vinyl group or the ability to participate in step-growth polymerization (e.g., via its amine). While piperidine-containing monomers have been synthesized and polymerized, and various substituted ethylenes have been copolymerized with styrene, there is no available research that documents the use of this compound as a monomer in polymerization reactions, including copolymerization with styrene. researchgate.netchemrxiv.orgchemrxiv.org The literature on styrene polymerization focuses on various initiators and other comonomers, none of which include the subject compound. sciengine.com

Interactive Data Table: Potential Reactive Sites of this compound

Structural FeaturePotential Reaction TypePotential OutcomeDocumented Examples with this Compound
Piperidine N-HN-Alkylation, N-Acylation, CouplingModification of the piperidine coreNot Found
Aromatic C-BrCross-Coupling (e.g., Suzuki, Buchwald-Hartwig)Functionalization of the phenoxy ringNot Found
Aromatic RingElectrophilic Aromatic SubstitutionFurther substitution on the phenoxy ringNot Found
Piperidine RingRing-opening, DehydrogenationAlteration of the heterocyclic coreNot Found

Advanced Spectroscopic and Structural Characterization for Elucidating Molecular Architecture and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structural arrangement of atoms within a molecule. Through the analysis of one- and two-dimensional NMR spectra, the connectivity and spatial relationships of the atoms in 3-(4-Bromo-2-methylphenoxy)piperidine can be meticulously mapped.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

The structural confirmation of this compound is achieved by employing a suite of NMR experiments. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. For instance, in related brominated phenoxy piperidine (B6355638) derivatives, characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.2 and 7.8 ppm, confirm the substitution pattern on the phenyl ring. The protons of the piperidine ring generally appear in the more upfield region, between δ 2.5 and 3.5 ppm. chemicalbook.com

To further resolve the structure, two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are utilized. COSY experiments establish proton-proton couplings, identifying adjacent protons, while HSQC correlates directly bonded proton and carbon atoms. This comprehensive analysis allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the 4-bromo-2-methylphenoxy group attached to the 3-position of the piperidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following is a predicted data table based on typical chemical shifts for similar structural motifs. Actual experimental data is required for definitive assignment.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic Ring
C1' (C-O)-~155
C2' (C-CH₃)-~130
C3' (CH)~6.8~115
C4' (C-Br)-~118
C5' (CH)~7.3~132
C6' (CH)~7.1~128
Methyl Group
2'-CH₃~2.2~16
Piperidine Ring
C2~3.2 (ax), ~2.8 (eq)~50
C3~4.5~75
C4~1.9 (ax), ~1.6 (eq)~25
C5~1.8 (ax), ~1.5 (eq)~23
C6~3.0 (ax), ~2.6 (eq)~46
NHVariable-

Stereochemical Elucidation via NMR Spectroscopy

The stereochemistry of the 3-substituent on the piperidine ring can be investigated using NMR. The piperidine ring typically adopts a chair conformation, and the substituent at the 3-position can be either in an axial or equatorial orientation. The coupling constants (J-values) between adjacent protons, determined from the ¹H NMR spectrum, can help deduce the preferred conformation and the relative stereochemistry of the substituents. For instance, larger coupling constants are generally observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons. In structurally similar compounds like 3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine, the conformational preference of the substituent is noted to significantly impact the molecule's three-dimensional structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For example, the molecular ion peak ([M+H]⁺) in the HRMS spectrum of a related compound, 4-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine, is used to validate its molecular weight and formula. chemicalbook.com The presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of the ether bond and fragmentation of the piperidine ring are expected to be key fragmentation pathways, leading to characteristic fragment ions that can be used to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

While specific X-ray crystallographic data for this compound is not publicly available, this technique remains the gold standard for the unambiguous determination of the solid-state structure of a crystalline compound. Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Analysis of Intramolecular and Intermolecular Interactions

A crystal structure would reveal detailed information about both intramolecular and intermolecular interactions. Intramolecularly, it would confirm the conformation of the piperidine ring and the orientation of the phenoxy substituent. Intermolecularly, it would elucidate the packing of the molecules in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonding (if a protonated nitrogen is present), halogen bonding (involving the bromine atom), and van der Waals forces. These interactions are crucial in determining the physical properties of the solid material. For related piperidine derivatives, X-ray crystallography has been used for the unambiguous confirmation of their stereochemistry.

Vibrational Spectroscopy for Functional Group Identification (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule by probing their characteristic vibrational modes. For a compound like this compound, these techniques would be expected to identify key structural features.

Infrared (IR) Spectroscopy would be anticipated to reveal characteristic absorption bands corresponding to the various bonds and functional groups. For instance, the C-H stretching vibrations of the aromatic ring and the piperidine ring would likely appear in the 3100-2800 cm⁻¹ region. The aromatic C=C stretching vibrations would be expected in the 1600-1450 cm⁻¹ range. The C-O-C ether linkage would produce a strong, characteristic absorption band, typically in the 1260-1000 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration at lower wavenumbers, generally in the 600-500 cm⁻¹ range. The N-H stretching of the secondary amine in the piperidine ring would be expected as a moderate band around 3300 cm⁻¹.

Raman Spectroscopy , being complementary to IR spectroscopy, would be particularly useful for identifying vibrations of non-polar bonds. The symmetric vibrations of the aromatic ring would be expected to produce strong Raman signals. The C-Br bond might also be observable in the Raman spectrum.

A hypothetical table of expected vibrational frequencies for this compound, based on characteristic group frequencies, is presented below. It is important to note that these are generalized ranges and the actual experimental values could be influenced by the specific molecular environment.

Vibrational ModeExpected IR Absorption Range (cm⁻¹)Expected Raman Shift Range (cm⁻¹)Functional Group
N-H Stretch3350-3250 (medium)3350-3250 (weak)Piperidine Amine
Aromatic C-H Stretch3100-3000 (medium)3100-3000 (strong)Aromatic Ring
Aliphatic C-H Stretch2980-2850 (strong)2980-2850 (strong)Piperidine and Methyl Group
Aromatic C=C Stretch1620-1450 (variable)1620-1450 (strong)Aromatic Ring
C-O-C Asymmetric Stretch1275-1200 (strong)1275-1200 (weak)Aryl Ether
C-O-C Symmetric Stretch1075-1020 (medium)1075-1020 (medium)Aryl Ether
C-Br Stretch650-550 (medium-strong)650-550 (strong)Bromo-Aromatic

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and assessing the enantiomeric purity of a sample.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer of this compound would be expected to produce a CD spectrum that is a mirror image of the other. The sign and magnitude of the Cotton effects (the characteristic peaks in a CD spectrum) are related to the absolute configuration of the stereocenter. A racemic mixture (a 50:50 mixture of both enantiomers) would be CD-silent, as the signals from the two enantiomers would cancel each other out. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiomeric purity.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD spectra of enantiomers are mirror images. The specific rotation at a particular wavelength, often the sodium D-line (589 nm), is a characteristic physical property of a chiral compound and can be used to assess its purity.

Without experimental data, it is not possible to present a data table of CD or ORD values for the enantiomers of this compound. However, the principles described above would be the basis for any such analysis.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic properties of a molecule, which in turn govern its reactivity and potential interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-(4-Bromo-2-methylphenoxy)piperidine, DFT studies would typically be employed to calculate its optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.netnih.gov Such calculations provide a foundational understanding of the molecule's stability and preferred three-dimensional shape. researchgate.net Parameters like bond lengths, bond angles, and dihedral angles would be determined to identify the lowest energy conformation. researchgate.net

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net For this compound, this analysis would help identify the most likely sites for nucleophilic and electrophilic attack, guiding the design of synthetic routes or predicting metabolic pathways.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment. frontiersin.orgresearchgate.net

The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable. libretexts.org MD simulations would be used to explore the conformational landscape of the piperidine ring in this compound. Furthermore, these simulations would analyze the rotational freedom and preferred orientations of the bond connecting the piperidine ring to the 4-bromo-2-methylphenoxy group. Understanding the conformational preferences is critical, as the three-dimensional shape of a molecule dictates how it can interact with biological targets. researchgate.net

Molecular Docking Studies in the Context of Ligand Design for Subsequent Synthesis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. researchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its target. mdpi.com

In the context of ligand design, molecular docking studies would be performed to predict how this compound and its hypothetical derivatives might bind to a specific protein target. By analyzing the predicted binding poses, researchers could identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom. This information would be invaluable for designing new derivatives with improved potency and selectivity, guiding synthetic efforts toward the most promising compounds.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering valuable insights that can aid in the structural elucidation and characterization of novel compounds. For a molecule like this compound, Density Functional Theory (DFT) is a commonly employed method to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical calculations of NMR chemical shifts for substituted phenoxypiperidines can be performed to anticipate the spectral features of this compound. nih.gov Such calculations would typically involve geometry optimization of the molecule's three-dimensional structure followed by the application of the Gauge-Including Atomic Orbital (GIAO) method. The predicted ¹H and ¹³C NMR chemical shifts would be referenced against a standard, such as tetramethylsilane (B1202638) (TMS). While experimental data for the title compound is not available for direct comparison, computational studies on analogous substituted aromatic and piperidine systems have demonstrated a good correlation between calculated and experimental shifts. researchgate.netchemrxiv.orgsemanticscholar.org

The predicted ¹H NMR spectrum would likely show distinct signals for the protons on the piperidine ring, the methyl group, and the aromatic ring. The chemical shifts and coupling patterns would be influenced by the molecule's conformational flexibility and the electronic effects of the bromo and methoxy (B1213986) substituents. Similarly, the ¹³C NMR spectrum would provide information on the chemical environment of each carbon atom.

Infrared (IR) spectroscopy is another key technique for which computational methods can provide predictive data. DFT calculations can be used to compute the vibrational frequencies of this compound. unige.chajchem-a.comrsc.orgmdpi.com These theoretical frequencies often require scaling to better match experimental values due to the approximations inherent in the calculations. The predicted IR spectrum would exhibit characteristic absorption bands corresponding to specific functional groups, such as C-H stretching vibrations of the aromatic and aliphatic portions, C-O-C ether stretching, and vibrations associated with the C-Br bond. Analysis of the vibrational spectra of related molecules like 2- and 3-methylpiperidine (B147322) using DFT provides a basis for interpreting the expected spectral features of the title compound. nih.gov

Table 1: Predicted Spectroscopic Data (Illustrative)

Parameter Predicted Value Range Notes
¹H NMR Chemical Shifts (ppm)
Aromatic Protons6.5 - 7.5Complex splitting patterns expected due to substitution.
Piperidine Protons1.5 - 3.5Broad and overlapping signals due to conformational flexibility.
Methyl Protons2.0 - 2.5Singlet.
¹³C NMR Chemical Shifts (ppm)
Aromatic Carbons110 - 160Chemical shifts influenced by bromo and ether substituents.
Piperidine Carbons20 - 60Dependent on the conformation of the piperidine ring.
Methyl Carbon15 - 25
Key IR Frequencies (cm⁻¹)
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic) Stretch2800 - 3000
C-O-C (Ether) Stretch1200 - 1250Asymmetric stretching.
C-Br Stretch500 - 600

Note: The values in this table are illustrative and based on general expectations for similar structures. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational modeling provides a powerful lens through which to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the influence of various factors on reactivity. For this compound, several reaction types could be computationally explored to understand its chemical behavior.

One area of interest is the N-alkylation of the piperidine nitrogen. Computational studies on the N-alkylation of piperidine derivatives can elucidate the stereochemistry and reaction kinetics. acs.orgmdpi.comresearchgate.net DFT calculations could be employed to model the transition state of the reaction between this compound and an alkylating agent, providing information on the activation energy and the preferred trajectory of the incoming electrophile.

Another relevant reaction is nucleophilic aromatic substitution (SNAr) , where the piperidine moiety could act as a nucleophile. Computational studies have been used to investigate the SNAr reaction mechanisms of piperidine with electron-deficient aromatic compounds. researchgate.net Such studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism and can quantify the energetic barriers involved.

The cleavage of the ether linkage is another potential reaction pathway, typically occurring under acidic conditions. masterorganicchemistry.com Computational modeling could be used to investigate the mechanism of this cleavage, including the initial protonation of the ether oxygen and the subsequent nucleophilic attack. These studies can help predict the regioselectivity of the cleavage and the stability of any intermediates.

Finally, computational methods can be used to explore the potential for intramolecular cyclization or other rearrangements, depending on the reaction conditions. By mapping the potential energy surface, it is possible to identify various reaction pathways and determine the most energetically favorable routes. mdpi.com Mechanistic DFT studies on related cycloaddition reactions provide a framework for how such investigations could be approached. mdpi.comrsc.org

Table 2: Potential Reaction Pathways for Computational Study

Reaction Type Computational Approach Key Insights
N-AlkylationDFT Transition State SearchActivation energy, stereoselectivity, kinetic parameters.
Nucleophilic Aromatic Substitution (SNAr)DFT Reaction Pathway ModelingConcerted vs. stepwise mechanism, intermediate stability.
Ether CleavageDFT Mechanistic StudyProtonation energies, transition states for nucleophilic attack.
Intramolecular ReactionsPotential Energy Surface MappingIdentification of favorable cyclization or rearrangement pathways.

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Bromo-2-methylphenoxy)piperidine, and how can reaction efficiency be optimized?

Answer: Synthesis typically involves nucleophilic substitution between a brominated aromatic precursor and a piperidine derivative under alkaline conditions. For analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride), dichloromethane with NaOH is used as a base, followed by purification via column chromatography . Optimization strategies include:

  • Stoichiometric control : Adjust molar ratios of reactants to minimize side products.
  • Temperature modulation : Maintain 0–5°C during exothermic steps to prevent decomposition .
  • Computational screening : Use quantum chemical path searches (e.g., ICReDD’s methods) to predict optimal solvent systems and catalysts, reducing trial-and-error .

Advanced: How can computational methods predict optimal reaction pathways for synthesizing derivatives of this compound?

Answer: Density functional theory (DFT) calculates transition states and activation energies to identify feasible pathways. For example:

  • Reaction path searches : ICReDD integrates quantum mechanics with experimental feedback loops to prioritize high-yield conditions (e.g., solvent polarity effects on SNAr reactions) .
  • Steric/electronic modeling : Analyze the bromine atom’s electron-withdrawing effects on the phenoxy group to predict regioselectivity in cross-coupling reactions .
  • Machine learning : Train models on datasets from structurally similar compounds (e.g., sulfonamide derivatives ) to forecast reaction outcomes.

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data contradictions resolved?

Answer: Key techniques include:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., distinguishing methyl and bromine signals) .
  • LC-MS : Confirms molecular weight and purity (>95% by HPLC, as in ).
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral piperidine derivatives .
    Contradiction resolution : Discrepancies between calculated and observed spectra may arise from impurities or tautomerism. Re-run reactions under inert atmospheres (argon) to exclude oxidation artifacts .

Advanced: What strategies mitigate steric hindrance during functionalization of the piperidine ring in this compound?

Answer: Steric hindrance can be addressed via:

  • Molecular modeling : Generate steric maps using quantum chemical calculations to identify accessible reaction sites .
  • Low-temperature SNAr reactions : Facilitate nucleophilic substitution at hindered positions (e.g., as demonstrated in sulfonamide syntheses ).
  • Solvent optimization : Polar aprotic solvents like DMF enhance nucleophilicity without increasing steric crowding .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer: Adhere to:

  • Hazard codes : H315 (skin irritation) and H319 (eye irritation) require PPE (gloves, goggles) .
  • Storage : Store under argon at –20°C to prevent degradation .
  • Emergency protocols : Follow P301+P310 (ingestion) and P305+P351+P338 (eye exposure) guidelines .

Advanced: How do electronic effects of the 4-bromo-2-methylphenoxy group influence reactivity in cross-coupling reactions?

Answer: The bromine atom’s electron-withdrawing nature:

  • Enhances electrophilicity : Facilitates Suzuki-Miyaura couplings at the para position (Pd-catalyzed, 1–2 mol% loading) .
  • Modulates Hammett parameters : Quantify substituent effects (σ+) using kinetic studies with methoxy/bromo analogs .
  • Affects oxidative stability : Bromine reduces electron density on the piperidine nitrogen, requiring inert conditions for amidation .

Basic: How can researchers design controlled experiments to assess the biological activity of this compound?

Answer: Use factorial design principles:

  • Variable selection : Test concentration, pH, and temperature as independent variables .
  • Negative controls : Include unsubstituted piperidine derivatives to isolate the bromophenoxy group’s effects .
  • Dose-response assays : Employ IC50/EC50 measurements with triplicate replicates to ensure statistical validity .

Advanced: What methodologies resolve contradictions in reported bioactivity data for this compound analogs?

Answer: Address discrepancies via:

  • Meta-analysis : Compare datasets from structurally similar compounds (e.g., fluorobenzoyl piperidines ) to identify outliers.
  • In silico docking : Simulate ligand-receptor interactions to validate hypothesized binding modes .
  • Batch consistency checks : Verify synthetic reproducibility using LC-MS and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.